molecular formula C7H16NO3+ B1196492 DL-Carnitine CAS No. 461-06-3

DL-Carnitine

Cat. No.: B1196492
CAS No.: 461-06-3
M. Wt: 162.21 g/mol
InChI Key: PHIQHXFUZVPYII-ZCFIWIBFSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextrocarnitine: is a stereoisomer of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. Unlike its counterpart levocarnitine, dextrocarnitine is not biologically active and can act as an antagonist to levocarnitine . Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, which is essential for energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dextrocarnitine involves the stereoselective synthesis of carnitine. One common method is the resolution of racemic carnitine using chiral acids or enzymes to separate the dextro and levo forms. Another approach is the asymmetric synthesis using chiral catalysts to directly produce dextrocarnitine .

Industrial Production Methods: Industrial production of dextrocarnitine typically involves large-scale resolution processes. The racemic mixture of carnitine is subjected to crystallization or chromatography techniques to isolate dextrocarnitine. Enzymatic resolution using specific enzymes that selectively react with one enantiomer is also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Dextrocarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Dextrocarnitine is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds. It is also employed in studies of stereochemistry and chiral resolution techniques .

Biology: In biological research, dextrocarnitine is used to study the effects of carnitine deficiency and the role of stereoisomers in metabolic processes. It serves as a control in experiments involving levocarnitine .

Medicine: Dextrocarnitine has limited direct medical applications due to its antagonistic effects on levocarnitine. it is used in research to understand carnitine metabolism and its impact on various medical conditions .

Industry: In the pharmaceutical industry, dextrocarnitine is used in the development of chiral drugs and as a reference standard in quality control processes .

Mechanism of Action

Dextrocarnitine exerts its effects by competing with levocarnitine for transport and binding sites. It inhibits the transport of long-chain fatty acids into the mitochondria, thereby reducing beta-oxidation and energy production. This antagonistic action can be used to study the physiological and metabolic roles of carnitine .

Comparison with Similar Compounds

Uniqueness: Dextrocarnitine is unique due to its antagonistic effects on levocarnitine. While levocarnitine and its derivatives are essential for energy production and metabolic processes, dextrocarnitine inhibits these functions, making it a valuable tool in research to understand the role of carnitine in metabolism .

Properties

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQHXFUZVPYII-ZCFIWIBFSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274509
Record name CHEBI:39547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Carnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

461-06-3, 44984-08-9, 541-15-1
Record name (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHEBI:39547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Carnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197 °C
Record name L-Carnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Carnitine
Reactant of Route 2
DL-Carnitine
Reactant of Route 3
DL-Carnitine
Reactant of Route 4
DL-Carnitine
Reactant of Route 5
Reactant of Route 5
DL-Carnitine
Reactant of Route 6
DL-Carnitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.